molecular formula C32H50O B14460366 1-Decyl-2-(2-decylphenoxy)benzene CAS No. 69834-18-0

1-Decyl-2-(2-decylphenoxy)benzene

Cat. No.: B14460366
CAS No.: 69834-18-0
M. Wt: 450.7 g/mol
InChI Key: KCMJNRMKQPMWAM-UHFFFAOYSA-N
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Description

1-Decyl-2-(2-decylphenoxy)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with decyl groups and a phenoxy group. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Decyl-2-(2-decylphenoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with decyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then attaches to the benzene ring .

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as zeolites or ionic liquids can also enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Decyl-2-(2-decylphenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: AlCl3 as a catalyst for Friedel-Crafts reactions.

Major Products Formed:

Scientific Research Applications

1-Decyl-2-(2-decylphenoxy)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Decyl-2-(2-decylphenoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s decyl groups and phenoxy group can influence its reactivity and binding affinity to various substrates. The pathways involved include the formation of carbocation intermediates and subsequent nucleophilic attack by the benzene ring .

Comparison with Similar Compounds

Uniqueness: 1-Decyl-2-(2-decylphenoxy)benzene is unique due to the presence of both decyl and phenoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications and interactions that are not observed in simpler benzene derivatives .

Properties

CAS No.

69834-18-0

Molecular Formula

C32H50O

Molecular Weight

450.7 g/mol

IUPAC Name

1-decyl-2-(2-decylphenoxy)benzene

InChI

InChI=1S/C32H50O/c1-3-5-7-9-11-13-15-17-23-29-25-19-21-27-31(29)33-32-28-22-20-26-30(32)24-18-16-14-12-10-8-6-4-2/h19-22,25-28H,3-18,23-24H2,1-2H3

InChI Key

KCMJNRMKQPMWAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2CCCCCCCCCC

physical_description

Liquid

Origin of Product

United States

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